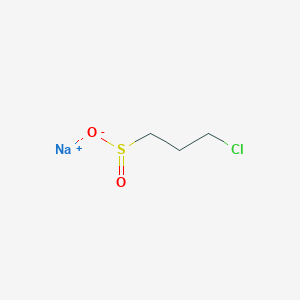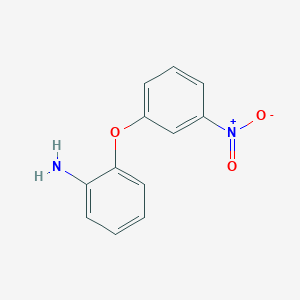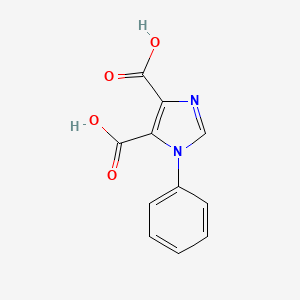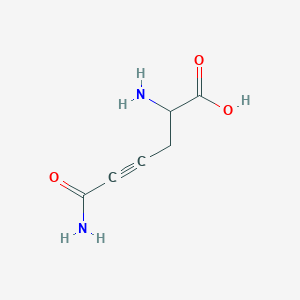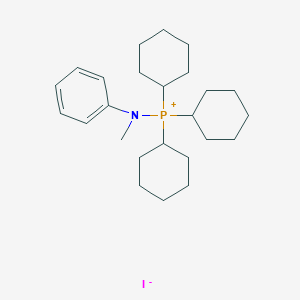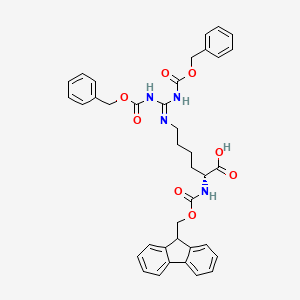
Fmoc-D-homoArg(Z)2-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-D-homoArg(Z)2-OH, also known as N-α-Fmoc-Nω-bis-carbobenzoxy-D-homoarginine, is a derivative of homoarginine. It is commonly used in solid-phase peptide synthesis due to its ability to introduce homoarginine residues into peptides. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two carbobenzoxy (Z) groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-homoArg(Z)2-OH typically involves the protection of the amino and guanidino groups of homoarginine. The process begins with the protection of the amino group using the Fmoc group. This is followed by the protection of the guanidino group with two carbobenzoxy groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and coupling agents like diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-homoArg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and carbobenzoxy groups under basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids during solid-phase peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: DIC and OxymaPure are used as coupling agents to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides containing homoarginine residues, which are useful in various biological and chemical applications.
Wissenschaftliche Forschungsanwendungen
Fmoc-D-homoArg(Z)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used to introduce homoarginine residues into peptides, which can enhance their biological activity and stability.
Drug Development: Peptides containing homoarginine residues are studied for their potential therapeutic properties.
Biomaterials: Used in the development of peptide-based hydrogels for tissue engineering and drug delivery.
Wirkmechanismus
The mechanism of action of Fmoc-D-homoArg(Z)2-OH involves its incorporation into peptides during solid-phase peptide synthesis. The Fmoc group protects the amino group, allowing selective reactions at other functional groups. The carbobenzoxy groups protect the guanidino group, preventing unwanted side reactions. Upon deprotection, the homoarginine residues are available for biological interactions, such as binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-homoArg(Pbf)-OH: Another derivative of homoarginine with a pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group.
Fmoc-Arg(Pbf)-OH: A derivative of arginine with similar protecting groups used in peptide synthesis.
Uniqueness
Fmoc-D-homoArg(Z)2-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The use of two carbobenzoxy groups offers enhanced protection of the guanidino group compared to other derivatives.
Eigenschaften
Molekularformel |
C38H38N4O8 |
|---|---|
Molekulargewicht |
678.7 g/mol |
IUPAC-Name |
(2R)-6-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C38H38N4O8/c43-34(44)33(40-36(45)50-25-32-30-19-9-7-17-28(30)29-18-8-10-20-31(29)32)21-11-12-22-39-35(41-37(46)48-23-26-13-3-1-4-14-26)42-38(47)49-24-27-15-5-2-6-16-27/h1-10,13-20,32-33H,11-12,21-25H2,(H,40,45)(H,43,44)(H2,39,41,42,46,47)/t33-/m1/s1 |
InChI-Schlüssel |
XGFIPUBTTVYBBV-MGBGTMOVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



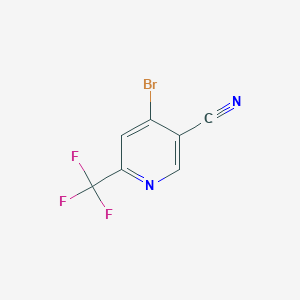

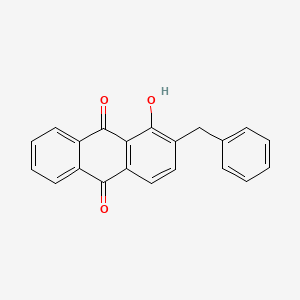

![4-(Trifluoromethyl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B13145613.png)
